molecular formula C10H8BrN B11790953 3-Bromo-5-methylquinoline

3-Bromo-5-methylquinoline

Cat. No.: B11790953
M. Wt: 222.08 g/mol
InChI Key: AERCPCAUYXSUKF-UHFFFAOYSA-N
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Description

3-Bromo-5-methylquinoline is a heterocyclic aromatic compound with the molecular formula C₁₀H₈BrN and a molecular weight of 222.08 g/mol . It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound. The presence of bromine and a methyl group on the quinoline ring makes this compound unique and useful in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methylquinoline can be achieved through several methods. One common approach involves the bromination of 5-methylquinoline. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride .

Another method involves the cyclization of appropriate precursors. For example, starting from 2-bromoaniline and acetone, a series of reactions including condensation, cyclization, and dehydrogenation can yield this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Palladium Catalysts: Used in coupling reactions.

    Strong Oxidizing Agents: Used for oxidation reactions.

Major Products

    Substituted Quinoline Derivatives: Formed through substitution reactions.

    Quinoline N-oxides: Formed through oxidation reactions.

    Aryl or Vinyl Quinoline Derivatives: Formed through coupling reactions.

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C10H8BrN

Molecular Weight

222.08 g/mol

IUPAC Name

3-bromo-5-methylquinoline

InChI

InChI=1S/C10H8BrN/c1-7-3-2-4-10-9(7)5-8(11)6-12-10/h2-6H,1H3

InChI Key

AERCPCAUYXSUKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=NC2=CC=C1)Br

Origin of Product

United States

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